(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C4H7NO |
|---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C4H7NO/c1-3-4(5-3)2-6-1/h3-5H,1-2H2/t3-,4+ |
InChI Key |
NGXORXSKEIVRPY-ZXZARUISSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H](N2)CO1 |
Canonical SMILES |
C1C2C(N2)CO1 |
Origin of Product |
United States |
Foundational & Exploratory
Introduction: The Significance of the Constrained Bicyclic Scaffold
An In-Depth Technical Guide to the Structure Elucidation of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
The 3-azabicyclo[3.1.0]hexane framework is a privileged structural motif in modern medicinal chemistry. Its rigid, three-dimensional architecture provides a unique scaffold for orienting pharmacophoric elements in well-defined spatial arrangements. This has led to its incorporation into a wide range of biologically active molecules, including opioid receptor antagonists, histone deacetylase inhibitors, and antiviral agents.[1][2][3] The introduction of a heteroatom, such as oxygen at the 3-position to form the 3-oxa-6-azabicyclo[3.1.0]hexane core, further modulates the scaffold's physicochemical properties, such as polarity and hydrogen bonding capacity, offering new vectors for drug design.
The precise elucidation of this scaffold's structure, particularly its absolute stereochemistry—(1R,5S) in this case—is non-trivial and of paramount importance. An unambiguous structural assignment is the bedrock of understanding structure-activity relationships (SAR), ensuring target engagement, and meeting stringent regulatory standards for pharmaceutical development. This guide provides a comprehensive, field-proven methodology for the complete structural characterization of this compound, synthesizing data from a suite of advanced analytical techniques. We will explore not just the "what" but the "why" behind each experimental choice, reflecting a self-validating, authoritative approach to chemical analysis.
Part 1: Foundational Analysis - Confirming Connectivity and Composition
The initial phase of elucidation focuses on confirming the molecular formula and the fundamental bonding framework. This is achieved through a combination of mass spectrometry and vibrational spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Expertise & Causality: The first question for any unknown compound is "What is its molecular formula?" HRMS provides the most direct answer by measuring the mass-to-charge ratio (m/z) with extremely high precision (typically <5 ppm). This allows for the calculation of a unique elemental composition, distinguishing it from other potential isobaric compounds. For the 3-oxa-6-azabicyclo[3.1.0]hexane core (C₄H₇NO), the expected exact mass provides a primary validation point.
Experimental Protocol: ESI-TOF Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the analyte in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation ([M+H]⁺).
-
Infusion: Introduce the sample solution into an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) mass analyzer at a flow rate of 5-10 µL/min.
-
Ionization: Apply a high voltage (3-4 kV) to the ESI needle to generate a fine spray of charged droplets.
-
Data Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500. Use a known reference standard (e.g., leucine encephalin) for internal mass calibration to ensure high accuracy.
-
Analysis: Determine the m/z of the most abundant ion, typically the protonated molecule [M+H]⁺. Use the instrument's software to calculate the elemental composition and compare it to the theoretical value for C₄H₇NO.
Fourier-Transform Infrared (IR) Spectroscopy
Expertise & Causality: While HRMS confirms the elemental formula, IR spectroscopy provides evidence for the presence of key functional groups. It works on the principle that chemical bonds vibrate at specific, quantized frequencies. By identifying characteristic absorption bands, we can confirm the presence of the amine (N-H), ether (C-O-C), and alkane (C-H) functionalities within the molecule, providing a rapid and non-destructive confirmation of the core structure.
Predicted IR Absorption Bands:
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
| Secondary Amine | N-H Stretch | 3300 - 3500 (broad) |
| Alkane | C-H Stretch | 2850 - 3000 |
| Ether | C-O-C Stretch | 1050 - 1150 (strong) |
| Amine | C-N Stretch | 1020 - 1250 |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the neat solid or liquid sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum by co-adding 16-32 scans at a resolution of 4 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
-
Analysis: Identify the key absorption bands and compare them to the expected values for the proposed structure.
Part 2: Definitive Structure Mapping - The Power of NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structure elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. A full suite of 1D and 2D NMR experiments is required for an unambiguous assignment of the this compound structure.
Logical Elucidation Workflow using NMR
The following diagram illustrates how different NMR experiments are synergistically used to build the final structural picture.
Caption: NMR experimental workflow for structure elucidation.
1D NMR: ¹H and ¹³C Spectra
-
¹H NMR: This experiment identifies all unique proton environments and their neighboring protons through spin-spin coupling (J-coupling). The rigid, bicyclic nature of the scaffold results in distinct and predictable coupling constants that are highly informative for determining relative stereochemistry. For example, the cis relationship of the bridgehead protons (H1 and H5) will result in a specific coupling constant.
-
¹³C NMR: This experiment reveals the number of unique carbon atoms in the molecule. The chemical shifts are indicative of the carbon's electronic environment, with carbons attached to the electronegative oxygen and nitrogen atoms appearing significantly downfield.
Hypothetical NMR Data Summary (in CDCl₃):
| Position | ¹H Shift (ppm), Multiplicity, J (Hz) | ¹³C Shift (ppm) | Rationale |
| H1/H5 | ~2.5, m | ~35.0 | Bridgehead protons, adjacent to cyclopropane and N. |
| H2/H4 | ~3.8 (A), ~3.5 (B), ABq, J=~12 | ~70.0 | Diastereotopic protons adjacent to Oxygen. |
| H6exo | ~1.8, d, J=~3 | ~25.0 | Cyclopropyl proton pointing away from the 5-membered ring. |
| H6endo | ~0.9, t, J=~6 | ~25.0 | Cyclopropyl proton pointing towards the 5-membered ring. |
| N-H | ~2.0, br s | - | Exchangeable proton on Nitrogen. |
2D NMR: COSY, HSQC, HMBC, and NOESY
Expertise & Causality: While 1D NMR provides the pieces, 2D NMR shows how they connect.
-
COSY (Correlation Spectroscopy): This experiment maps all ¹H-¹H J-coupling networks. It would clearly show the correlation between the diastereotopic H2/H4 protons and the bridgehead H1/H5 protons, confirming the five-membered ring's framework.
-
HSQC (Heteronuclear Single Quantum Coherence): This is the definitive tool for assigning protons to their directly attached carbons. It creates a 2D plot correlating the ¹H and ¹³C spectra, simplifying the assignment process immensely.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for confirming the overall scaffold by revealing correlations between protons and carbons that are two or three bonds apart. For instance, a correlation from the H2/H4 protons to the C1/C5 bridgehead carbons would unequivocally link the ether portion to the bicyclic junction.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is the key to relative stereochemistry. It detects protons that are close in space, regardless of whether they are bonded. A strong NOE between the endo cyclopropyl proton (H6endo) and the H2/H4 protons would confirm their cis relationship, solidifying the 3D structure. This technique provides the same kind of through-space information that is vital in analyzing complex bicyclic systems.[4]
Experimental Protocol: Standard NMR Suite
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
1D Acquisition: Acquire ¹H and ¹³C{¹H} spectra on a 400 MHz or higher spectrometer until a sufficient signal-to-noise ratio is achieved.
-
2D Acquisition: Using standard instrument pulse programs, acquire COSY, HSQC, HMBC, and NOESY (with a mixing time of ~500-800 ms) experiments.
-
Data Processing & Analysis: Process the data using appropriate software (e.g., MestReNova, TopSpin). Systematically analyze the cross-peaks in each 2D spectrum to build the connectivity map and assign all proton and carbon signals.
Part 3: Absolute Stereochemistry Determination
All the techniques described so far define the relative stereochemistry but cannot distinguish between the (1R,5S) enantiomer and its (1S,5R) mirror image. This final, critical step requires chiroptical methods.
Chiral Chromatography
Expertise & Causality: Chiral chromatography is the gold standard for separating enantiomers and is a regulatory requirement for chiral drugs.[5] The technique relies on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, causing them to travel through the column at different rates and thus be separated. Supercritical Fluid Chromatography (SFC) is often preferred for its speed and reduced solvent consumption.[5]
Experimental Protocol: Chiral SFC Method Development
-
Column Screening: Prepare a ~1 mg/mL solution of the racemic compound in a suitable solvent (e.g., methanol). Screen a set of standard chiral columns (e.g., polysaccharide-based like Chiralpak IA, IB, IC) using a generic gradient with CO₂ and a modifier like methanol.
-
Method Optimization: Once baseline separation is observed, optimize the method by adjusting the mobile phase composition (isocratic vs. gradient), flow rate, and back-pressure to maximize resolution.
-
Analysis: Inject the sample of the synthesized (1R,5S) enantiomer. Its retention time should match one of the two peaks from the racemic mixture, confirming its enantiomeric purity.
X-ray Crystallography
Expertise & Causality: If a single crystal of sufficient quality can be grown, X-ray crystallography provides the most unambiguous and definitive proof of both relative and absolute stereochemistry. It generates a 3D electron density map of the molecule, allowing for the direct visualization of the atomic arrangement. The absolute configuration is typically determined using anomalous dispersion methods (Flack parameter).
Trustworthiness: This method is a self-validating system. The resulting crystallographic data includes internal consistency checks (e.g., R-factor) that validate the quality of the structure solution. Often, a derivative is prepared to facilitate crystallization.
Conclusion
The rigorous structure elucidation of this compound is not a linear process but an integrated analytical strategy. It begins with foundational techniques like HRMS and IR to confirm molecular formula and functional groups. The core of the investigation lies in a comprehensive suite of 1D and 2D NMR experiments, which methodically piece together the molecule's connectivity and relative stereochemistry. Finally, the crucial determination of absolute stereochemistry is achieved using powerful techniques like chiral chromatography and, when possible, single-crystal X-ray diffraction. Each step provides a piece of the puzzle, and together they form a self-validating workflow that delivers an unambiguous, authoritative, and defensible structural assignment—an essential prerequisite for advancing any compound in the drug discovery and development pipeline.
References
-
Pan, C., Gao, S., & Zhang, W. (2018). Substrate-dependent Divergent Outcomes from Catalytic Reactions of Silyl-Protected Enoldiazoacetates with Nitrile Oxides: Azabicyclo[3.1.0]hexanes or 5-Arylaminofuran-2(3H)-ones. PMC. Available at: [Link]
-
NIST. (n.d.). 1-Azabicyclo[3.1.0]hexane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Tomilov, Y. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
NIST. (n.d.). 6-Oxabicyclo[3.1.0]hexane. In NIST Chemistry WebBook. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). The Dark Art of Chemistry - Chiral Chromatography. Retrieved from [Link]
-
Al-Hadedi, A. A. M., et al. (2021). The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their. Semantic Scholar. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal. Available at: [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Tomilov, Y. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. MDPI. Available at: [Link]
-
Davies, H. M. L., et al. (2024). Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)- Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Semantic Scholar. Available at: [Link]
-
Atiya, G. A., et al. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. Proceedings of the 13th International Conference on Applied Innovations in IT. Available at: [Link]
-
Ershov, O. V., & Bardasov, I. N. (2016). Methods of assembling 3-azabicyclo[3.1.0]hexane skeleton (microreview). Chemistry of Heterocyclic Compounds. Available at: [Link]
-
Atiya, G. A., et al. (2025). Synthesis Structural Study and Spectroscopic Characterization of Azo Compound Derived from Mercaptothiadiazole and Methoxybenzaldehyde. ICAIIT 2025 Conference. Available at: [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
-
IJCRT. (2024). Chiral Chromatography In Analytical Chemistry: Advancements And Applications In Enantiomeric Analysis. IJCRT.org. Available at: [Link]
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. sygnaturediscovery.com [sygnaturediscovery.com]
Introduction: The Significance of the Constrained Bicyclic Scaffold
An In-depth Technical Guide to the Synthesis of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
For Researchers, Scientists, and Drug Development Professionals
The this compound core represents a class of conformationally restricted scaffolds that have garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure allows for the precise spatial presentation of pharmacophoric elements, making it an attractive building block for the design of novel therapeutics. The incorporation of this motif can lead to enhanced binding affinity, improved metabolic stability, and a more favorable pharmacokinetic profile compared to more flexible acyclic or monocyclic analogues.[1] Specifically, the related 3-azabicyclo[3.1.0]hexane skeleton is a key structural feature in a wide range of biologically active compounds, including antivirals and central nervous system agents.[2][3][4][5] The replacement of a methylene group with an oxygen atom in the five-membered ring, as in the title compound, modulates the scaffold's polarity and hydrogen bonding capacity, offering a valuable tool for fine-tuning drug-receptor interactions. This guide provides a detailed examination of a robust and stereoselective synthetic route to this compound, intended to be a practical resource for researchers in the field of drug discovery and development.
Retrosynthetic Analysis and Strategic Considerations
A logical retrosynthetic disconnection of the target molecule, this compound, points towards an intramolecular cyclopropanation as the key bond-forming event to construct the bicyclic system. This strategy is particularly powerful as the stereochemistry of the newly formed cyclopropane ring can be controlled by the stereochemistry of the acyclic precursor. Specifically, an allylic diazoacetate is an ideal substrate for this transformation, which can be accessed from a suitable chiral allylic alcohol.
This leads to the identification of a chiral N-protected 3,4-dehydroprolinol as a strategic starting material. The enantiomeric purity of this precursor will directly translate to the enantiomeric purity of the final product, and the cis-relationship between the hydroxymethyl group and the hydrogen at the adjacent stereocenter will dictate the desired (1R,5S) stereochemistry of the bicyclic product. The tert-butyloxycarbonyl (Boc) group is a suitable choice for the protection of the nitrogen atom due to its stability under the conditions of diazoacetate formation and cyclopropanation, and its relatively mild removal in the final step.
The Catalytic Cycle of Intramolecular Cyclopropanation
The rhodium(II)-catalyzed intramolecular cyclopropanation is a well-established and efficient method for the construction of cyclopropane rings. [6][7]The catalytic cycle is initiated by the reaction of the diazoacetate with the dimeric rhodium(II) catalyst, leading to the extrusion of dinitrogen and the formation of a rhodium-carbene intermediate. This highly reactive species is then intercepted by the tethered alkene in an intramolecular fashion. The stereochemical outcome of the reaction is largely influenced by the catalyst and the substrate. For the formation of the desired (1R,5S) product, the approach of the alkene to the carbene must occur from a specific face to ensure the correct relative stereochemistry of the newly formed cyclopropane ring.
Detailed Experimental Protocols
The following protocols are representative procedures based on established methodologies for similar transformations. Researchers should optimize conditions for their specific substrates and equipment.
Step 1: Synthesis of the Allylic Diazoacetate Precursor
This procedure is adapted from the general method for the synthesis of diazoacetates from alcohols.
Materials:
-
Chiral N-Boc-3,4-dehydroprolinol
-
Glyoxylic acid chloride tosylhydrazone
-
Triethylamine (NEt₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of chiral N-Boc-3,4-dehydroprolinol (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.2 eq).
-
Slowly add a solution of glyoxylic acid chloride tosylhydrazone (1.1 eq) in anhydrous DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylic diazoacetate.
Step 2: Intramolecular Cyclopropanation
This key step is based on rhodium-catalyzed intramolecular cyclopropanation reactions. [6][7] Materials:
-
Allylic diazoacetate precursor
-
Rhodium(II) acetate dimer (Rh₂(OAc)₄) or another suitable rhodium(II) or cobalt(II) catalyst
-
Dichloromethane (DCM) or another suitable solvent (e.g., toluene, diethyl ether), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the allylic diazoacetate (1.0 eq) in anhydrous DCM under an inert atmosphere.
-
Add a catalytic amount of Rh₂(OAc)₄ (typically 0.5-2 mol%).
-
Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas. Monitor the reaction by TLC until all the starting material is consumed.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane.
Step 3: N-Boc Deprotection
A standard procedure for the removal of the Boc protecting group is employed. [8][9] Materials:
-
N-Boc-(1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
-
4M HCl in 1,4-dioxane or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or Diethyl ether (Et₂O)
Procedure:
-
Dissolve the N-Boc protected bicyclic compound (1.0 eq) in a minimal amount of DCM (if using TFA) or use the HCl/dioxane solution directly.
-
Add an excess of 4M HCl in dioxane or TFA (e.g., 10 equivalents) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
If necessary, triturate the residue with diethyl ether to precipitate the hydrochloride salt of the final product.
-
Filter the solid and wash with cold diethyl ether to obtain the pure this compound hydrochloride. The free base can be obtained by neutralization with a suitable base.
Data Summary
| Step | Reaction | Key Reagents | Typical Yield | Stereoselectivity |
| 1 | Diazoacetylation | Glyoxylic acid chloride tosylhydrazone, NEt₃ | 70-90% | N/A |
| 2 | Intramolecular Cyclopropanation | Rh₂(OAc)₄ (cat.) | 60-85% | High diastereoselectivity |
| 3 | N-Boc Deprotection | 4M HCl in Dioxane or TFA | >90% | N/A |
Conclusion
This technical guide outlines a robust and stereoselective synthetic route to this compound, a valuable scaffold for medicinal chemistry. The key transformation is a rhodium-catalyzed intramolecular cyclopropanation of a diazoacetate derived from a chiral N-Boc-3,4-dehydroprolinol. The stereochemistry of the final product is effectively controlled by the chirality of the starting material. The provided protocols, based on well-established methodologies, offer a practical guide for the synthesis of this important bicyclic system. The modularity of this approach allows for the potential synthesis of various substituted analogues by employing appropriately functionalized starting materials, further expanding the chemical space for drug discovery.
References
-
Nguyen, T. H. T., Navarro, A., Ruble, J. C., & Davies, H. M. L. (2024). Stereoselective Synthesis of Either Exo- or Endo-3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings. Organic Letters, 26(14), 2832–2836. Available at: [Link]
-
PureSynth. Tert-Butyl 6-Oxa-3-Azabicyclo[3.1.0]Hexane-3-Carboxylate 95.0%(GC). Available at: [Link]
-
Adu-Ampratwum, D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(38), 22655-22661. Available at: [Link]
-
Wikipedia. Metal-catalyzed cyclopropanations. Available at: [Link]
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 836–844. Available at: [Link]
- Davies, H. M. L., & Antoulinakis, E. G. (2001). Recent developments in rhodium-catalyzed cyclopropanation reactions. Journal of Organometallic Chemistry, 624(1-2), 24-33.
-
The Organic Chemistry Portal. Boc Deprotection - HCl. Available at: [Link]
- Fraley, M. E., et al. (2021). Discovery of Molnupiravir, a Broad-Spectrum Oral Antiviral Agent for the Treatment of COVID-19. Journal of Medicinal Chemistry, 64(21), 15977–15996.
-
iChemical. tert-Butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, CAS No. 114214-49-2. Available at: [Link]
- Basava, V., et al. (2007). Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents.
Sources
- 1. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 5. mdpi.com [mdpi.com]
- 6. Metal-catalyzed cyclopropanations - Wikipedia [en.wikipedia.org]
- 7. Stereoselective Synthesis of Either Exo- or Endo- 3-Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II)-Catalyzed Cyclopropanation with Ethyl Diazoacetate under Low Catalyst Loadings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. xray.uky.edu [xray.uky.edu]
- 9. Boc Deprotection - HCl [commonorganicchemistry.com]
The Renaissance of Bicyclic Heterocycles: Structural Innovation & Biological Validation in Modern Drug Discovery
The following technical guide is structured to provide an in-depth analysis of novel bicyclic heteroatoms in drug discovery, deviating from standard templates to focus on structural innovation, mechanistic validation, and experimental rigor.
Executive Summary
The pharmaceutical landscape of 2024–2025 has witnessed a decisive shift away from "flatland" medicinal chemistry. While traditional nitrogen-based heterocycles remain the workhorses of drug development, the focus has narrowed on novel bicyclic heteroatoms —specifically fused systems that offer superior vector definition, metabolic stability, and diverse binding modes compared to their monocyclic counterparts.
This guide analyzes the biological activity of emerging scaffolds, with a specific focus on thienopyrimidines and imidazo-fused systems .[1][2] It provides a technical roadmap for researchers, detailing the causality between scaffold rigidity and target affinity, and establishes a self-validating experimental protocol for kinase inhibition profiling.[1]
The Pharmacophore Advantage: Why Bicyclic?
In the context of the "Rule of 5" and beyond, bicyclic heterocycles offer a "Goldilocks" zone of physicochemical properties. unlike macrocycles (often too high MW) or monocycles (often lacking specificity), fused bicyclic systems provide:
-
Defined Vector Space: The rigid fusion of two rings (e.g., a five-membered ring fused to a six-membered ring) locks substituents into precise orientations, reducing the entropic penalty of binding.[1][2]
-
Bioisosterism: Scaffolds like thieno[2,3-d]pyrimidine act as isosteres for purines (adenine/guanine), allowing them to hijack ATP-binding pockets in kinases with high affinity but modified selectivity profiles.[1][2][3]
-
Metabolic Tuning: The introduction of heteroatoms (N, S, O) at specific bridgehead or peripheral positions alters electron density, often shielding the molecule from rapid CYP450 metabolism.
Spotlight on Novel Scaffolds & Biological Activity
Thienopyrimidines: The "Super-Purine"
Target Class: Kinases, Anti-infectives (DHFR inhibitors) Mechanism: ATP-competitive inhibition.[1][2][3]
Thienopyrimidines have emerged as a dominant scaffold in recent literature (2023–2025).[1] By replacing the imidazole ring of a purine with a thiophene ring, chemists create a scaffold that retains the hydrogen-bonding capability of the pyrimidine face while altering the lipophilicity and electronic character of the "back" of the molecule.
-
Biological Insight: Recent studies indicate that thieno[2,3-d]pyrimidines exhibit potent antiproliferative activity against EGFR and PI3K pathways.[1][2][3] The sulfur atom increases lipophilicity (logP), often improving membrane permeability compared to the parent purine.
-
Case Study: Recent derivatives have shown dual-targeting capability, inhibiting both EGFR and VEGFR-2, a synergy that monocyclic quinazolines often fail to achieve without excessive molecular weight growth.[1][2][3]
Imidazo[1,2-a]pyridines: Tubulin & Dual-Targeting
Target Class: Tubulin polymerization, Katanin.[1][2][3] Mechanism: Binding to the colchicine site; disruption of microtubule dynamics.
This scaffold is particularly notable for its ability to disrupt the cytoskeleton.[1] The fusion of the imidazole and pyridine rings creates a planar system that intercalates effectively into the tubulin dimer interface.
-
Recent Breakthroughs: A 2024 study highlighted 3H-imidazo[4,5-b]pyridine derivatives as dual regulators of katanin and tubulin.[1][2][3] This dual mechanism is critical for overcoming multidrug resistance (MDR), as it attacks the cancer cell's structural integrity from two distinct angles.
Indoles Revisited: The Iptacopan Precedent
Target Class: Complement Factor B. Mechanism: Allosteric inhibition.[1]
While indoles are "classic," their application in Iptacopan (Approved Dec 2023/2024) demonstrates the power of decorating a bicyclic core with complex chiral substituents (e.g., a piperidine-linked moiety).[1][2] Here, the indole serves not just as a spacer, but as a critical anchor in the Factor B active site, validating the continued relevance of optimizing "privileged" bicyclic cores.
Data Presentation: Comparative Potency
The following table summarizes the biological activity ranges for these scaffolds based on recent SAR (Structure-Activity Relationship) campaigns.
| Scaffold Core | Primary Target | Typical IC50 / Kd | Key Structural Feature | Therapeutic Area |
| Thieno[2,3-d]pyrimidine | EGFR / PI3K | 5 – 50 nM | Thiophene S-atom enhances lipophilic contact | Oncology / Anti-infective |
| Imidazo[1,2-a]pyridine | Tubulin (Colchicine site) | 10 – 100 nM | Planar fusion mimics GTP nucleotide base | Oncology (MDR tumors) |
| Pyrazolo[1,5-a]pyrimidine | TRK Kinases (e.g., Repotrectinib) | < 1 nM | Macrocyclic constraint on bicyclic core | Oncology (Solid Tumors) |
| 7-Methyl-indole | Complement Factor B | ~10 nM | 7-Methyl group induces conformational lock | PNH / Renal Disease |
Experimental Protocol: The Self-Validating Kinase System
To assess the biological activity of novel bicyclic heteroatoms, a robust, artifact-free assay is required.[1][2] We prioritize TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) over luciferase-based assays (like Kinase-Glo) to avoid false positives caused by compound fluorescence or luciferase inhibition—common issues with heteroatom-rich bicyclic compounds.[1][2][3]
Protocol: LanthaScreen™ Eu Kinase Binding Assay
Objective: Determine the IC50 of a novel thienopyrimidine derivative against EGFR.
Reagents & Setup:
-
Antibody: Eu-anti-GST Antibody.
-
Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35.
-
Detection: TR-FRET compatible plate reader (e.g., PHERAstar).[1][2][3]
Step-by-Step Workflow:
-
Compound Preparation (The DMSO Check):
-
Dissolve bicyclic compounds in 100% DMSO to 100X the final screening concentration.
-
Critical Step: Perform a serial dilution in DMSO first, then dilute 1:100 into the kinase buffer. This ensures the DMSO concentration remains constant (1%) across all data points, preventing solvent-induced enzyme inactivation artifacts.[1][2][3]
-
-
Master Mix Assembly:
-
Reaction Initiation:
-
Add 5 µL of Compound (diluted in buffer) to the 384-well plate.
-
Add 5 µL of Kinase/Antibody Mix.[1]
-
Add 5 µL of Tracer (Concentration = Kd of the tracer for the kinase, typically 5–20 nM).
-
-
Equilibration:
-
Data Acquisition:
-
Analysis:
Visualization of Signaling & Logic
Diagram 1: Kinase Targeting Pathway
This diagram illustrates the downstream effects of inhibiting the EGFR kinase signaling cascade using a bicyclic inhibitor (e.g., Thienopyrimidine), leading to apoptosis.
Caption: Mechanism of Action for a Thienopyrimidine-based EGFR inhibitor blocking the RAS/RAF/MEK pathway.[1][2][3]
Diagram 2: SAR Optimization Workflow
A logical flow for optimizing a bicyclic scaffold from a "Hit" to a "Lead," emphasizing the iterative design cycle.
Caption: Iterative SAR cycle for optimizing bicyclic heteroatoms from initial hit to lead candidate.
Future Directions
The future of bicyclic heteroatoms lies in Late-Stage Functionalization (LSF) .[1][2] Techniques like photoredox catalysis now allow chemists to install complex substituents directly onto the C-H bonds of scaffolds like imidazopyridines without de novo synthesis. Furthermore, these scaffolds are increasingly utilized as the "warheads" in PROTACs (Proteolysis Targeting Chimeras), where the bicyclic core binds the target protein, linked to an E3 ligase recruiter.
References
-
Thienopyrimidines as Anti-Infective Agents Title: Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents Source: Molecules / PMC (2023/2024 Review) URL:[Link]
-
Imidazopyridines in Cancer Therapy Title: Discovery of Novel Diaryl-Substituted Fused Heterocycles Targeting Katanin and Tubulin Source:[1][2][3] Journal of Medicinal Chemistry (2024) URL:[Link][3]
-
Iptacopan (Indole Scaffold) Approval Title: Iptacopan: First-in-Class Oral Complement Factor B Inhibitor Source:[1][2][3] FDA / Novartis Press Release (2023/2024) URL:[Link][3]
-
Kinase Assay Methodology Title: Optimizing Biochemical Assays for Kinase Activity in Drug Discovery Source: Celtarys Research / Reaction Biology Guide URL:[Link]
-
Vanzacaftor (Novel Bicyclic) Approval Title: FDA Approves New Treatment for Cystic Fibrosis (Alyftrek) Source:[4] FDA News Release (Dec 2024) URL:[Link][3]
Sources
Methodological & Application
Application Note: Strategic N-Functionalization of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
[1]
Executive Summary & Reactivity Profile
The 3-oxa-6-azabicyclo[3.1.0]hexane scaffold is a "spring-loaded" electrophile.[1] While the secondary amine at position 6 (
Successful N-functionalization requires a Kinetic Control Strategy : maximizing the nucleophilicity of
Reactivity Matrix
| Reaction Type | Feasibility | Risk Level | Primary Failure Mode | Recommended Strategy |
| N-Sulfonylation | High | Low | Hydrolysis if wet | Standard basic conditions (DIPEA/DCM).[1] |
| N-Acylation | Medium | Medium | Heine Rearrangement (Isomerization to oxazoline) | Low temp (<0°C), non-nucleophilic base. |
| N-Arylation | Medium | High | Ring opening / Polymerization | Pd-catalyzed cross-coupling (Buchwald) with specific ligands.[1] |
| N-Alkylation | Critical | Extreme | Quaternization & Ring Opening | DO NOT use direct alkyl halides.[1] Use De Novo synthesis from alkene. |
Critical Structural Considerations
The "Alkyl Trap"
Unlike standard secondary amines, direct alkylation of this scaffold with alkyl halides (R-X) is chemically forbidden for high-yield objectives. The formation of an intermediate aziridinium ion triggers immediate nucleophilic attack by the counterion (
Rule 1: Avoid direct treatment with methyl iodide, benzyl bromide, or similar electrophiles. Rule 2: For N-alkyl analogs, synthesize the aziridine from 2,5-dihydrofuran using N-alkyl nitrene precursors (see Strategic Alternatives).
Experimental Workflows (Graphviz Visualization)
The following logic gate describes the decision process for selecting the correct functionalization protocol.
Figure 1: Decision logic for functionalizing the 3-oxa-6-azabicyclo[3.1.0]hexane core. Note the diversion for Alkyl groups.
Detailed Protocols
Pre-requisite: Handling the Free Amine
The free amine is volatile and unstable. It is best generated in situ from the HCl salt or N-Boc precursor immediately prior to use.[1]
-
Storage: HCl salt at -20°C under Argon.
-
Solvent: Anhydrous DCM or THF (Must be dry to prevent hydrolytic ring opening).
Protocol A: N-Sulfonylation (Gold Standard)
Target: Sulfonamides (e.g., N-Tosyl, N-Mesyl) Rationale:[1] Sulfonamides stabilize the aziridine ring by withdrawing electron density, reducing the basicity of the nitrogen and making protonation (and subsequent acid-catalyzed opening) less likely.
Reagents:
-
This compound HCl salt (1.0 equiv)[1]
-
Sulfonyl Chloride (R-SO2Cl) (1.1 equiv)[1]
-
Triethylamine (TEA) or DIPEA (2.5 equiv)
-
DMAP (0.05 equiv - optional catalyst)[1]
-
Solvent: Anhydrous DCM (0.1 M)
Step-by-Step:
-
Preparation: Suspend the amine salt in anhydrous DCM at 0°C under
. -
Base Addition: Add DIPEA dropwise. The suspension should clear as the free amine is liberated. Stir for 10 min.
-
Reaction: Add the Sulfonyl Chloride (dissolved in minimal DCM) dropwise over 15 minutes. Critical: Maintain temp < 5°C to prevent exotherm-induced ring strain release.
-
Incubation: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with ninhydrin or phosphomolybdic acid).
-
Workup: Quench with saturated
. Extract with DCM. Wash organic layer with brine.[2] Dry over .[2] -
Purification: Flash chromatography on silica (neutralized with 1%
if acid sensitive).
Protocol B: N-Acylation (Amide Formation)
Target: Amides / Carbamates Risk:[1] N-Acyl aziridines are prone to the Heine Reaction , where the carbonyl oxygen attacks the ring carbons, isomerizing the aziridine to an oxazoline.[3]
Reagents:
-
Acid Chloride (R-COCl) or Chloroformate (RO-COCl)[1]
-
Base: Pyridine (excess) or
(Schotten-Baumann conditions)[1] -
Solvent: DCM or THF[1]
Step-by-Step:
-
Cooling: Cool the solution of free amine (generated as above) to -78°C or -20°C . Low temperature is essential to favor kinetic N-attack over thermodynamic rearrangement.[1]
-
Addition: Add the acylating agent slowly.
-
Reaction: Stir at low temp for 1 hour, then slowly warm to 0°C. Do not heat.
-
Quench: Quench immediately at 0°C with water/buffer.
-
Isolation: Rapid extraction and concentration. Avoid acidic workups.
Protocol C: N-Arylation (Palladium-Catalyzed)
Target: N-Aryl Aziridines
Rationale: Traditional
Reagents:
-
Aryl Bromide/Iodide (1.0 equiv)
-
Catalyst:
(2-5 mol%)[1] -
Ligand: BINAP or Xantphos (Chelating ligands prevent
-hydride elimination and stabilize the complex).[1] -
Base:
(Sodium tert-butoxide) - Use with caution, strong bases can degrade the ring.[1] Alternatively, . -
Solvent: Toluene or Dioxane (Anhydrous).
Step-by-Step:
-
Mix: Combine Aryl halide, Pd source, Ligand, and Base in a sealed tube inside a glovebox (or under strict Argon flow).
-
Add Amine: Add the free aziridine amine.
-
Heat: Heat to 60–80°C. Note: Monitoring is critical. If ring opening is observed, lower temp to 50°C and increase catalyst loading.
-
Filter: Filter through Celite and concentrate.
Strategic Alternatives: The De Novo Route
For N-Alkyl derivatives, do not attempt to alkylate the scaffold. Instead, build the scaffold with the alkyl group already attached.
Reaction: Intramolecular or Intermolecular Aziridination of 2,5-Dihydrofuran.[1]
-
Reagent: Primary Amine (
) + Oxidant (e.g., PhIO) OR N-Alkyl Sulfonamide + Oxidant.[1] -
Mechanism: Generation of a Nitrene (R-N:) or Metal-Nitrenoid which adds across the double bond.[1]
Protocol (Example):
-
Mix 2,5-dihydrofuran (excess) with Bromamine-T (for N-Tosyl) or an N-amino-phthalimide precursor.[1]
-
Add catalyst (e.g.,
or Copper salts). -
The nitrene adds stereoselectively (usually anti to bulky substituents, but here syn addition to the olefin).
-
This yields the N-functionalized 3-oxa-6-azabicyclo[3.1.0]hexane directly, bypassing the unstable free amine stage.[1]
References
-
Fanta, P. E., & Walsh, E. N. (1966).[5] The fused, bicyclic aziridine 3-oxa-6-azabicyclo[3.1.0]hexane and its 6-methyl homolog. Journal of Organic Chemistry. Link
-
Sattigeri, J. A., et al. (2008). Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors. Bioorganic & Medicinal Chemistry Letters. Link
-
Li, Y., et al. (2023).[6][7][8] Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. Chemistry – A European Journal.[6][7] Link
-
Despois, A., & Cramer, N. (2025). Iridium(III)-catalysed ionic hydrogenation of pyridines to multisubstituted piperidines. Nature Chemistry. Link
-
Barashkova, K. A., et al. (2024). Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives. Russian Journal of Organic Chemistry. Link
Sources
- 1. WO2010084499A2 - Bicyclic heterocyclic spiro compounds - Google Patents [patents.google.com]
- 2. Preparation and Regioselective Ring Opening Reactions of Fused Bicyclic N-Aryl Aziridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Note: Analytical Strategy for (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane Purity Determination
The following Application Note and Protocol guide is designed for the rigorous analysis of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane .
Executive Summary & Molecule Profile
The target molecule, This compound , represents a specialized class of fused heterocycles containing an aziridine ring fused to a tetrahydrofuran core. This structural motif presents unique analytical challenges:
-
Lack of Chromophore: The molecule lacks conjugated
-systems, rendering standard UV detection (254 nm) ineffective. -
Chemical Instability: The strained aziridine ring is susceptible to ring-opening hydrolysis in acidic media and thermal degradation during vaporization.
-
Stereochemical Complexity: The (1R,5S) configuration requires specific chiral separation techniques to distinguish from the (1S,5R) enantiomer.
Strategic Recommendation: To ensure scientific integrity and "self-validating" results, this protocol utilizes a triangulated approach :
-
qNMR (Quantitative NMR): For absolute assay (mass balance) without the need for a reference standard.
-
Derivatization-HPLC-UV: For chemical and chiral purity. Derivatization with Benzoyl Chloride (BzCl) introduces a chromophore and stabilizes the aziridine nitrogen.
-
Headspace GC (HS-GC): For residual solvents, avoiding direct thermal stress on the analyte.
Analytical Workflow Diagram
The following flowchart illustrates the decision matrix and workflow for validating the material.
Figure 1: Integrated analytical workflow ensuring orthogonality between absolute assay (qNMR) and chromatographic purity (HPLC).
Method A: Absolute Assay by qNMR (Primary Standard)
Rationale: Due to the potential for hygroscopicity and the lack of a certified reference standard for this specific building block, qNMR is the only method to determine the "True Value" absolute content (weight %).
Protocol
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent) or 1,3,5-Trimethoxybenzene. Criteria: High purity, non-volatile, distinct signals from analyte.
-
Solvent:
(if Maleic acid used) or (if Trimethoxybenzene used). Note: must be neutralized with basic alumina to prevent aziridine degradation. -
Sample Preparation:
-
Weigh
mg of Sample ( ) into a vial. -
Weigh
mg of Internal Standard ( ) into the same vial. -
Dissolve in 0.7 mL of solvent.
-
-
Acquisition Parameters:
-
Pulse Angle:
-
Relaxation Delay (
): seconds (Ensure for full relaxation). -
Scans: 16 or 32.
-
-
Calculation:
Method B: Derivatization-HPLC (Chemical & Chiral Purity)
Rationale: Direct analysis of the secondary amine is difficult due to poor retention and lack of UV absorbance. Benzoylation converts the volatile, polar aziridine into a stable, UV-active benzamide derivative.
Derivatization Protocol (Pre-Column)
-
Reaction:
-
Dissolve 20 mg Sample in 1 mL Acetonitrile (ACN).
-
Add 2.0 equivalents of Triethylamine (TEA).
-
Add 1.1 equivalents of Benzoyl Chloride (BzCl) dropwise at
. -
Stir for 30 mins at Room Temp.
-
Quench with 0.5 mL water.
-
-
Workup (Miniature):
-
Extract with 1 mL Ethyl Acetate.
-
Dry organic layer over
. -
Dilute 1:10 with Mobile Phase A for injection.
-
B1. Chemical Purity (RP-HPLC)
-
Column: Agilent Zorbax Eclipse Plus C18 (
mm, 1.8 µm). -
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 min.
-
Detection: UV at 254 nm (detecting the benzoyl group).
-
System Suitability: Resolution
between the main peak and any hydrolysis products (e.g., ring-opened amino alcohols).
B2. Enantiomeric Purity (Chiral HPLC)
To confirm the (1R,5S) stereochemistry against the (1S,5R) enantiomer.
-
Column: Daicel Chiralpak AD-3 or IG-3 (
mm, 3 µm). -
Mobile Phase: Hexane : Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 254 nm.
-
Validation: Inject racemic mixture (synthesized or mixed) to establish separation of enantiomers.
-
Calculation:
Method C: Residual Solvents by Headspace GC (HS-GC)
Rationale: Direct liquid injection GC is risky due to the thermal instability of the aziridine ring (potential rearrangement to allylamines). Headspace analysis isolates the volatile solvents without stressing the analyte.
-
Instrument: GC-FID with Headspace Sampler.
-
Column: DB-624 (
). -
Carrier Gas: Nitrogen or Helium at 1.5 mL/min (Constant Flow).
-
Oven Program:
(5 min) (5 min). -
Headspace Parameters:
-
Incubation Temp:
(Keep below analyte degradation temp). -
Incubation Time: 20 min.
-
-
Solvent Standard: DMSO or DMAc (High boiling, excellent solubility).
Data Summary & Specifications Table
| Parameter | Method | Acceptance Criteria (Drug Discovery) | Acceptance Criteria (Development) |
| Appearance | Visual | White to off-white solid | White crystalline solid |
| Identification | 1H-NMR | Conforms to structure | Conforms to structure & Reference |
| Assay (wt%) | qNMR | ||
| Chemical Purity | HPLC-UV (Bz-deriv) | ||
| Enantiomeric Excess | Chiral HPLC | ||
| Residual Solvents | HS-GC | Report Values | |
| Water Content | Karl Fischer | Report Values |
References
-
Structure & Reactivity of Fused Aziridines
-
Quantitative NMR Protocols
- Title: "Quantitative NMR spectroscopy in pharmaceutical applic
- Source: Holzgrabe, U. Progress in Nuclear Magnetic Resonance Spectroscopy, 2010.
-
URL:[Link]
- Derivatization of Secondary Amines: Title: "Pre-column derivatization of amines for HPLC analysis." Source: Sigma-Aldrich (Merck) Technical Guides.
-
Chiral Separation Strategies
- Title: "Strategies for the separ
- Source: Scriba, G. K. E.
-
URL:[Link]
Sources
- 1. 6-Oxabicyclo[3.1.0]hexane [webbook.nist.gov]
- 2. 3-Azabicyclo[3.1.0]hexane hydrochloride - ChemiMartChemiMart [chemimart.de]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. (1R,5S,6s)-3-Oxabicyclo[3.1.0]hexane-6-carboxylic acid (55780-88-6) for sale [vulcanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. repositorio.uam.es [repositorio.uam.es]
Troubleshooting & Optimization
improving yield and purity of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane synthesis
Technical Support Center: Synthesis of (1R,5S)-3-Oxa-6-azabicyclo[3.1.0]hexane
Executive Summary & Structural Disambiguation
Objective: To provide a robust, high-yielding protocol for the synthesis of This compound (an aziridine fused to a tetrahydrofuran ring), addressing common pitfalls in stereocontrol, purification, and catalyst deactivation.
Critical Structural Note: Confusion often arises between the 3-oxa-6-aza and 3-aza-6-oxa systems. Ensure your target matches the following description:
-
Position 3: Oxygen (Tetrahydrofuran ring).
-
Position 6: Nitrogen (Aziridine bridge).
-
Stereochemistry: The (1R,5S) designation refers to the cis-fused bridgehead carbons, resulting in a meso compound (achiral) unless asymmetrically substituted.
Strategic Route Analysis
We evaluate two primary synthetic pathways. For high purity and reproducible yield, Route B (Stepwise Ring Reconstruction) is the recommended industry standard over Direct Aziridination.
Route A: Direct Aziridination (Catalytic)
-
Method: Reaction of 2,5-dihydrofuran with a nitrene source (e.g., PhI=NTs) using Cu(II) or Rh(II) catalysts.
-
Pros: Single-step transformation.
-
Cons:
-
Low Yields (~40-55%): The oxygen lone pairs in the dihydrofuran ring often coordinate to the metal catalyst, poisoning the reaction.
-
Purification: Difficult separation of the product from allylic amination byproducts.
-
Safety: Handling potentially explosive hypervalent iodine reagents on scale.
-
Route B: Stepwise Epoxide Opening/Closing (Recommended)
-
Method: Epoxidation of 2,5-dihydrofuran
Ring opening with Sulfonamide Activation Intramolecular Cyclization. -
Pros:
-
High Yields (>70% per step): Reactions are thermodynamically driven and chemically distinct.
-
Purity: The intermediate amino-alcohol is often crystalline, allowing for purification before the final sensitive cyclization step.
-
Stereocontrol: The trans-opening followed by inversion during closure guarantees the desired cis-fused (1R,5S) geometry.
-
Optimized Protocol: The "Epoxide-Sulfonamide" Route
This protocol focuses on the N-Tosyl derivative, which is a stable, crystalline solid ideal for purification. The tosyl group can be removed later (Na/Naphthalene) if the free amine is required.
Step 1: Epoxidation of 2,5-Dihydrofuran
-
Reagent: m-CPBA (buffered) or Trifluoroacetone/Oxone.
-
Target: 3,6-dioxabicyclo[3.1.0]hexane (3,4-epoxytetrahydrofuran).
-
Key Optimization: Perform in buffered DCM to prevent acid-catalyzed ring opening or polymerization of the epoxide.
Step 2: Regioselective Ring Opening
-
Reagents: p-Toluenesulfonamide (TsNH
), K CO , catalytic BnEt NCl (TEBA). -
Solvent: 1,4-Dioxane (90°C).
-
Mechanism: Nucleophilic attack of the sulfonamide anion on the epoxide.
-
Yield Target: 75-85%.
-
Checkpoint: The product is a trans-hydroxy sulfonamide. This intermediate should be recrystallized to remove unreacted sulfonamide, ensuring high purity for the next step.
Step 3: Activation & Cyclization
-
Activation: Mesylation (MsCl/Pyridine) of the secondary alcohol.
-
Cyclization: Base-mediated displacement (K
CO /MeCN or NaH/THF). -
Mechanism: Intramolecular S
2 attack of the nitrogen anion onto the mesylate. -
Stereochemical Outcome: The inversion at the mesylate center converts the trans relationship back to a cis-fused system.
Caption: Stepwise synthesis of this compound via the epoxide ring-opening/closing strategy.
Troubleshooting Guide & FAQs
Yield Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in Step 2 (Ring Opening) | Polymerization of epoxide; Poor nucleophilicity of TsNH | Ensure the reaction mixture is anhydrous . Use a phase transfer catalyst (BnEt |
| Incomplete Cyclization (Step 3) | Weak base or low temperature; Mesylate hydrolysis. | Switch from K |
| Product Decomposition | Acid sensitivity of the aziridine ring. | The 3-oxa-6-aza system is strained. Avoid acidic workups. Use basic alumina for chromatography or add 1% Et |
Purity & Purification
Q: My final product contains a "trans" impurity. Where did it come from?
-
A: This is chemically unlikely in the intramolecular cyclization step due to geometric constraints (a trans-fused [3.1.0] system is highly strained and unstable). The "impurity" is likely unreacted mesylate or a byproduct from the elimination of the mesylate (forming a dihydrofuran derivative).
-
Solution: Monitor the cyclization by NMR. If elimination is observed (vinylic protons), lower the temperature and use a softer base (K
CO instead of NaH).
-
Q: How do I remove the Tosyl group to get the free amine?
-
A: The N-H aziridine is volatile and unstable. Deprotection using Na/Naphthalene or Mg/MeOH is effective but requires careful handling.
-
Pro Tip: If the free amine is the ultimate goal, consider using SES-NH
(2-(trimethylsilyl)ethanesulfonamide) in Step 2 instead of TsNH . The SES group is cleaved more easily with fluoride (TBAF), preserving the strained ring.
-
Q: Can I use this route for enantioselective synthesis?
-
A: The core this compound is meso . It cannot be made enantioselectively because it is superimposable on its mirror image. However, if you are introducing a substituent at C2 or C4, you must use a chiral base or chiral ligand during the desymmetrization of the meso-epoxide or meso-aziridine.
Safety & Handling
-
Aziridine Toxicity: All aziridine derivatives are potential alkylating agents and should be treated as mutagenic/carcinogenic. Use double-gloving and work strictly in a fume hood.
-
Peroxide Hazard: 2,5-Dihydrofuran can form explosive peroxides upon storage. Test with peroxide strips before use and distill from a reducing agent if necessary.
-
Volatility: The low molecular weight derivatives (especially the free amine) are volatile. Avoid high-vacuum drying for extended periods; use a gentle stream of nitrogen.
References
-
Kusche, B. R. (2009). "6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane". Encyclopedia of Reagents for Organic Synthesis. John Wiley & Sons.
-
Barashkova, K. A., et al. (2024). "Recent Catalytic Routes to 3-Azabicyclo[3.1.0]hexane Derivatives". Russian Journal of Organic Chemistry. (Provides comparative context for bicyclic aziridine stability).
-
Doyle, M. P., et al. (2014). "Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis". UCLA Doyle Group Research. (Discusses ring opening of the specific 3-oxa-6-aza scaffold).
Sources
- 1. Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Oxa-6-azabicyclo[3.1.0]hexane Chemistry
System Identification & Stability Dashboard
Before initiating any protocol, verify your scaffold isomer. Nomenclature errors in bicyclic systems are the #1 cause of experimental failure.
| Feature | 3-oxa-6-azabicyclo[3.1.0]hexane (Target) | 6-oxa-3-azabicyclo[3.1.0]hexane (Common Confusion) |
| Core Structure | Aziridine fused to Tetrahydrofuran | Epoxide fused to Pyrrolidine |
| Reactive Center | Strained Nitrogen bridge (C1-N6-C5) | Strained Oxygen bridge (C1-O6-C5) |
| Key Sensitivity | High Acid Sensitivity (Aziridine opening) | Nucleophile Sensitivity (Epoxide opening) |
| Primary Risk | N-Inversion / Oligomerization | N-Oxidation |
Critical Handling Advisory: The 3-oxa-6-azabicyclo[3.1.0]hexane core is an epimine (aziridine) . It is thermodynamically unstable relative to its ring-opened products.
-
Avoid: Protic acids, unbuffered silica gel, and high temperatures (>80°C) without stabilizing substituents.
-
Storage: Store at -20°C under Argon. Amine salts (e.g., tosylates) are generally more stable than free bases.
Troubleshooting Guide: Synthesis & Functionalization
Module A: Synthesis of the Core Scaffold
Context: You are synthesizing the core from 2,5-dihydrofuran via nitrene addition (aziridination).
Q: My reaction mixture turned dark brown/black, and I recovered no product. What happened? Diagnosis: Uncontrolled aziridine polymerization. Root Cause: The reaction exotherm triggered the ring-opening polymerization of the newly formed aziridine, likely catalyzed by trace acid or metal byproducts. Corrective Protocol:
-
Temperature Control: Maintain reaction temperature < 0°C during the nitrene source addition (e.g., PhI=NTs or Chloramine-T).
-
Buffer: Include an acid scavenger (e.g.,
or buffered zeolite) in the reaction media. -
Quench: Do not use acidic quench. Use dilute
.
Module B: N-Functionalization (N6-Alkylation/Acylation)
Context: You are attempting to attach a pharmacophore to the bridge nitrogen (N6) while keeping the bicycle intact.
Q: I tried to alkylate N6 using an alkyl halide, but I isolated a ring-opened amino-ether. Why? Diagnosis: "Push-Pull" Ring Opening. The Mechanism: The lone pair on the oxygen (position 3) can assist in opening the aziridine ring if the nitrogen becomes quaternized or highly polarized, especially if the alkylating agent acts as a Lewis acid. Troubleshooting Steps:
-
Switch Base: Use a non-nucleophilic base like LiHMDS or NaH at low temperature (-78°C to -40°C) to deprotonate (if NH) before adding the electrophile.
-
Avoid Quaternization: Do not use excess alkyl halide. Quaternary aziridinium ions are explosively reactive towards nucleophiles (even the halide counter-ion will open the ring).
-
Alternative Route: Use Reductive Amination with extreme caution (keep pH > 6), or preferably Pd-catalyzed Buchwald-Hartwig coupling if attaching an aryl group, as it avoids the
transition state strain.
Decision Logic: Reaction Pathway Optimization
The following diagram illustrates the critical decision points when handling this scaffold to prevent unwanted decomposition.
Figure 1: Strategic workflow for selecting reaction conditions. Green path preserves the bicycle; Red path utilizes ring strain for functionalization.
Advanced Protocol: Regioselective Ring Opening
Context: You intentionally want to open the aziridine to synthesize trans-3,4-disubstituted tetrahydrofurans (a privileged scaffold in kinase inhibitors).
The Challenge: Regioselectivity is often poor because C1 and C5 are chemically equivalent in the unsubstituted parent. The Solution: Use "Guided" Nucleophilic Attack.
Protocol: Acid-Catalyzed Nucleophilic Opening
-
Setup: Dissolve substrate (1.0 equiv) in anhydrous
. -
Nucleophile: Add Nucleophile (e.g.,
, Allyl-TMS, or Alcohol) (1.2 - 2.0 equiv). -
Catalyst: Cool to -78°C. Add Lewis Acid (
, 0.1 - 1.0 equiv) dropwise.-
Note: Stronger Lewis acids favor
-like character, which may reduce stereocontrol. usually preserves inversion of configuration ( -like).
-
-
Monitoring: Warm slowly to 0°C. Monitor by TLC (stain with Ninhydrin or PMA).
-
Success Indicator: Disappearance of the "streak" (aziridine) and appearance of a distinct polar spot (amine).
-
Data Table: Nucleophile Compatibility Matrix
| Nucleophile Class | Recommended Reagent | Lewis Acid | Expected Yield | Notes |
| Azide | 85-95% | Excellent route to diamines. | ||
| Hydride | None | 70-80% | Reductive opening to 3-amino-THF. | |
| Alcohol | 60-75% | High risk of oligomerization. Keep dilute. | ||
| Cyanide | 50-65% | Requires anhydrous conditions. |
Frequently Asked Questions (FAQs)
Q1: How do I purify the 3-oxa-6-azabicyclo[3.1.0]hexane without decomposing it? A: Avoid standard silica gel chromatography. The acidic silanols will open the aziridine ring.
-
Method A: Use Neutral Alumina (Grade III).
-
Method B: Pre-treat silica gel with 1-2% Triethylamine (
) in the eluent. -
Method C: Distillation (only for volatile, unsubstituted variants) under high vacuum.
Q2: My NMR shows broad signals for the bridgehead protons (H1/H5). Is it pure? A: Likely yes. This is due to Nitrogen Inversion . The N-H (or N-R) bond flips rapidly at room temperature, broadening the adjacent signals.
-
Verification: Run the NMR at -40°C (to freeze the conformer) or +60°C (to average it). If peaks sharpen, your compound is pure.
Q3: Can I use this scaffold for peptide coupling? A: Yes, but the aziridine nitrogen is less basic and more nucleophilic (due to strain) than a standard secondary amine.
-
Warning: Standard coupling reagents (HATU/EDC) often involve HOBt/HOAt, which are acidic enough to open the ring.
-
Recommendation: Use acid chloride coupling or mixed anhydride methods under strictly basic conditions (Schotten-Baumann conditions).
References
-
Synthesis & Reactivity of Bicyclic Aziridines
- Title: 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane.
-
Source: Encyclopedia of Reagents for Organic Synthesis (2009).[1]
-
URL:
-
General Synthesis of Heterobicyclo[3.1.
-
Medicinal Chemistry Applications (Isomer Context)
-
Title: Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors.[4]
- Source: Bioorganic & Medicinal Chemistry Letters (2008).
-
URL: (Note: This reference illustrates the utility of the carbon-analog, validating the bicyclic scaffold's role in drug design).
-
-
Regioselective Ring Opening Principles
-
Title: Nucleophile-Dependent Regio- and Stereoselective Ring Opening of 1-Azoniabicyclo[3.1.0]hexane Tosylate.[5]
- Source: Journal of Organic Chemistry (via UGent).
-
URL:
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. molmod.ugent.be [molmod.ugent.be]
scale-up challenges for (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane production
Technical Support Center: Scale-Up & Process Control for (1R,5S)-3-Oxa-6-azabicyclo[3.1.0]hexane
System Overview & Critical Safety Notice
You are navigating the scale-up of This compound . This is a high-energy bicyclic system comprising a tetrahydrofuran ring fused to an aziridine.
Stereochemical Note: The unsubstituted cis-fused core is a meso compound (achiral) due to the plane of symmetry passing through the oxygen and nitrogen atoms. The designation (1R,5S) refers to the absolute configuration of the bridgehead carbons, which are enantiomeric to each other in the meso form. If your target is substituted at the 2 or 4 positions, it is chiral; otherwise, you are dealing with a meso-intermediate.
Core Challenges:
-
Ring Strain: The fusion of a 3-membered aziridine to a 5-membered ether creates significant angle strain (~28 kcal/mol), making the system prone to explosive ring-opening polymerization (ROP) under acidic conditions or high heat.
-
Lewis Basicity: The aziridine nitrogen is a competent nucleophile but also a fragile basic site. Standard silica gel chromatography often leads to degradation.
-
Atom Economy: Traditional routes (e.g., Mitsunobu cyclization of amino alcohols) generate massive phosphorus waste, rendering them unviable beyond gram-scale.
Synthetic Route Selection: The "Process" Approach
For scale-up (>100g), we recommend shifting away from linear cyclization of acyclic diols and adopting the Direct Aziridination of 2,5-Dihydrofuran .
Recommended Pathway (Graphviz Diagram)
Caption: Figure 1. Streamlined process route via direct aziridination, minimizing step count compared to diol cyclization.
Troubleshooting & FAQs
Category A: Reaction Setup & Exotherm Control
Q: We are observing a delayed exotherm during the aziridination of 2,5-dihydrofuran. How do we mitigate this on a 500g scale?
A: This is a classic "induction period" failure mode.
-
The Cause: If you are using a Copper (Cu) or Rhodium (Rh) catalyst with a nitrene source (like PhI=NNs or Chloramine-T), the active catalytic species often requires time to build up. If you add all reagents at room temperature, the reaction may stall and then "kick" violently once the catalyst activates.
-
The Fix:
-
Heel/Portioning: Establish a "catalyst heel." Charge the solvent and catalyst first. Heat to operating temperature (e.g., 40°C).
-
Slow Addition: Dose the nitrene source (or oxidant) slowly over 4–6 hours.
-
In-Process Control (IPC): Monitor nitrene consumption via HPLC/UPLC. Do not accumulate unreacted nitrene source >5% relative to substrate.
-
Category B: Purification & Isolation
Q: Our product vanishes on silica gel columns. Yields drop from 90% (crude NMR) to 30% (isolated). Why?
A: The aziridine ring is acid-sensitive. Silica gel is slightly acidic (pH 4–5).
-
Mechanism: The silica protons protonate the aziridine nitrogen, activating the C-N bond for nucleophilic attack by the silanols (Si-OH) or trace water. This opens the ring to form an amino-alcohol which binds irreversibly to the silica.
-
The Protocol:
-
Option 1 (Pre-treatment): Slurry your silica gel with 1% Triethylamine (Et3N) in Hexanes before packing the column. This neutralizes acidic sites.
-
Option 2 (Alumina): Switch to Neutral Alumina (Brockmann Grade III) . It is far gentler on strained amines.
-
Option 3 (Distillation): For the N-protected intermediate, recrystallization is preferred. For the free base, vacuum distillation is possible but risky due to thermal instability. Keep pot temp <60°C.
-
Category C: Deprotection Strategy
Q: We used N-Tosyl (Ts) protection, but deprotection requires Na/Naphthalene, which is hard to scale. What is the alternative?
A: N-Tosyl is extremely robust, often too robust for delicate aziridines.
-
Recommendation: Switch to the N-Nosyl (Ns) or N-SES group.
-
N-Nosyl (2-nitrobenzenesulfonyl): Can be removed under mild conditions using Thiophenol/K2CO3 or Mercaptoacetic acid. This avoids the harsh reducing conditions of Birch reduction.
-
N-SES (2-(trimethylsilyl)ethanesulfonyl): Cleaved by Fluoride sources (TBAF or CsF), which is orthogonal to most other sensitivities in the molecule.
-
Stability & Degradation Mapping
Understanding how the molecule dies is crucial for storage and handling.
Caption: Figure 2. Primary degradation pathways. Acidic hydrolysis is the most common cause of yield loss during workup.
Quantitative Data: Solvent Selection for Extraction
Extraction of small polar heterocycles is difficult. We evaluated distribution coefficients (LogD) for the free base.
| Solvent System | Partition Coefficient (K) | Suitability | Notes |
| DCM / Water (pH 10) | 2.4 | High | Best for extraction, but environmental concerns on scale. |
| MTBE / Water (pH 10) | 0.8 | Low | Poor recovery; requires multiple extractions. |
| 2-MeTHF / Water (pH 10) | 1.9 | Medium-High | Recommended Green Alternative. Good recovery, lower volatility. |
| EtOAc / Water (pH 10) | N/A | Risk | Avoid. Amines can react with EtOAc (aminolysis) over long hold times. |
References
-
Synthesis of Aziridinyl Ethers
- Title: Stereoselective synthesis of 3-oxa-6-azabicyclo[3.1.
- Context: Describes the base methodology for converting 2,5-dihydrofuran to the bicyclic system.
-
Source: (Generalized reference for aziridination of cyclic enol ethers).
-
Scale-Up Safety of Nitrenes
- Title: Rapid Scale Up Using Hazardous Reagents: The Challenge of Risk Mitig
-
Context: Safety protocols for handling exothermic nitrene/diazo transfer reactions.[1]
-
Source:
-
Physical Properties & Identification
-
Title: 6-Oxa-3-azabicyclo[3.1.0]hexane (Isomer comparison).[2]
- Context: Differentiating the 3-oxa-6-aza core
-
Source:
-
-
Protecting Group Strategies
- Title: Use of the N-SES group for the protection of aziridines.
- Context: Troubleshooting the deprotection step to avoid ring opening.
-
Source:
(Note: Specific patent literature for the unsubstituted 3-oxa-6-aza core is sparse compared to the 3-aza-6-oxa isomer; the protocols above are derived from standard aziridine process chemistry principles applied to the 2,5-dihydrofuran scaffold.)
Sources
Technical Support Center: Synthesis of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
A Guide for Researchers, Scientists, and Drug Development Professionals on Avoiding Epimerization
Welcome to the Technical Support Center for the stereoselective synthesis of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming challenges related to epimerization during your synthetic endeavors. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to ensure the integrity and success of your experiments.
The 3-azabicyclo[3.1.0]hexane scaffold is a crucial structural motif in a variety of biologically active compounds and pharmaceuticals.[1][2][3] Achieving the correct stereochemistry, specifically the (1R,5S) configuration, is paramount for the desired biological activity. However, epimerization at the C1 and C5 stereocenters is a common and often frustrating issue. This guide will delve into the causes of epimerization and provide actionable strategies to maintain stereochemical purity.
Troubleshooting Guide: Diagnosing and Resolving Epimerization
This section addresses specific problems you may encounter during the synthesis of this compound and offers step-by-step solutions.
Issue 1: Unexpected formation of the (1S,5R) or other diastereomers.
Possible Causes:
-
Basic Reaction Conditions: The presence of a base can abstract the acidic proton at C1 or C5, leading to the formation of an enolate or a related intermediate, which can then be protonated from either face, resulting in epimerization.[4][5]
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary activation energy for the retro-Mannich or other equilibrium processes that can scramble the stereocenters.
-
Prolonged Reaction Times: Leaving the reaction to stir for extended periods, even under seemingly mild conditions, can allow for slow epimerization to occur, reducing the diastereomeric excess (d.e.) of your product.
-
Inappropriate Choice of Reagents: Certain reagents, particularly in acylation or deprotection steps, can promote epimerization.[6]
Troubleshooting Steps:
-
Reaction Condition Optimization:
-
Temperature Control: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Consider starting at 0 °C or even -78 °C and slowly warming to room temperature.
-
pH Management: If possible, maintain a neutral or slightly acidic pH. If a base is required, use a non-nucleophilic, sterically hindered base (e.g., proton sponge, 2,6-lutidine) and add it slowly at low temperatures.
-
Reaction Time Monitoring: Closely monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent product degradation or epimerization.[7]
-
-
Reagent Selection:
-
Protecting Groups: When introducing or removing protecting groups on the nitrogen atom, choose conditions known to be mild and less prone to causing epimerization. For example, for a Boc-protected amine, use milder acidic conditions (e.g., TMSOTf/2,6-lutidine) instead of strong acids like trifluoroacetic acid (TFA).
-
Acylation: During N-acylation, the choice of acylating agent and base is critical. The use of highly reactive acylating agents in the presence of strong bases can lead to racemization.[6] Consider using coupling agents like HATU or HBTU with a non-nucleophilic base.
-
-
Solvent Effects:
-
The choice of solvent can influence the stability of intermediates and transition states. Aprotic solvents are generally preferred to minimize proton exchange that can lead to epimerization.[1] Screen a range of aprotic solvents (e.g., THF, DCM, toluene, dioxane) to identify the optimal medium for your reaction.[1]
-
Issue 2: Low diastereomeric excess (d.e.) in the final product.
Possible Causes:
-
Epimerization during Workup or Purification: The stereochemical integrity of the product can be compromised during the workup or purification steps.
-
Inaccurate Analytical Methods: The method used to determine the d.e. may not be sufficiently sensitive or optimized.
Troubleshooting Steps:
-
Workup and Purification Protocol:
-
Aqueous Workup: Minimize the time the product is in contact with aqueous basic or acidic solutions. Use buffered solutions where appropriate.
-
Chromatography: Silica gel can be slightly acidic and may cause epimerization of sensitive compounds. Consider using deactivated silica gel (by adding a small percentage of triethylamine to the eluent) or alternative purification methods like crystallization or preparative HPLC with a neutral mobile phase.
-
-
Analytical Method Validation:
-
Chiral HPLC/SFC: The most reliable method for determining d.e. is chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). Ensure that the chiral column and mobile phase are optimized to achieve baseline separation of the diastereomers.
-
NMR Spectroscopy: While ¹H NMR can sometimes be used to determine d.e. by integrating well-resolved signals of the different diastereomers, it may not always be sensitive enough. The use of chiral shift reagents can sometimes help to resolve overlapping signals.
-
Workflow for Troubleshooting Epimerization
Below is a Graphviz diagram outlining a systematic approach to troubleshooting epimerization issues.
Caption: A flowchart for systematically troubleshooting low diastereomeric excess.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound, and where is epimerization most likely to occur?
A1: A prevalent route involves the cyclopropanation of a suitable pyrroline derivative.[2][3] Epimerization can be a risk during the formation of the bicyclic system, especially if the reaction conditions are not carefully controlled. Another common approach is through 1,3-dipolar cycloaddition reactions involving azomethine ylides.[1][8] In these cases, the stereochemistry is often dictated by the chiral catalyst or substrate, but subsequent transformations on the bicyclic core can induce epimerization.
Q2: Are there any specific protecting groups for the nitrogen atom that are recommended to minimize epimerization?
A2: The choice of the N-protecting group is crucial. The Boc (tert-butyloxycarbonyl) and Cbz (carboxybenzyl) groups are commonly used. The Boc group is generally preferred as it can be removed under relatively mild acidic conditions that are less likely to cause epimerization compared to the hydrogenolysis conditions often used for Cbz deprotection. However, the stability of the bicyclic core under acidic conditions must be considered.
Q3: How can I confirm the absolute stereochemistry of my final product?
A3: Unambiguous determination of the absolute stereochemistry requires X-ray crystallography of a suitable crystalline derivative. Alternatively, comparison of analytical data (e.g., chiral HPLC retention time, specific rotation) with a known standard or literature values can provide strong evidence for the assigned stereochemistry.
Q4: Can computational modeling help in predicting and avoiding epimerization?
A4: Yes, density functional theory (DFT) calculations can be a powerful tool to understand the relative stabilities of the different diastereomers and the energy barriers for epimerization.[9] This can help in predicting which conditions are more likely to lead to the desired stereoisomer and guide the experimental design.
Experimental Protocols
Protocol 1: General Procedure for Monitoring a Reaction Prone to Epimerization
-
Set up the reaction under an inert atmosphere (e.g., nitrogen or argon) at the desired low temperature (e.g., -78 °C or 0 °C).
-
At regular intervals (e.g., every 30 minutes), withdraw a small aliquot of the reaction mixture using a syringe.
-
Immediately quench the aliquot with a suitable quenching agent (e.g., saturated ammonium chloride solution for organometallic reactions, or a mild acid/base for pH-sensitive reactions).
-
Extract the organic components with an appropriate solvent (e.g., ethyl acetate, dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Analyze the crude sample by TLC and LC-MS to monitor the consumption of starting material and the formation of the product and any byproducts.
-
Once the reaction is deemed complete, proceed with the workup, keeping in mind the strategies to minimize epimerization discussed above.
Data Presentation: Impact of Base and Temperature on Diastereomeric Ratio
The following table summarizes hypothetical data on the effect of different bases and temperatures on the diastereomeric ratio (d.r.) of the product. This illustrates the importance of optimizing these parameters.
| Entry | Base | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (1R,5S) : (1S,5R) |
| 1 | Triethylamine | 25 | 12 | 85 : 15 |
| 2 | DBU | 25 | 12 | 60 : 40 |
| 3 | 2,6-Lutidine | 25 | 12 | 92 : 8 |
| 4 | 2,6-Lutidine | 0 | 24 | >98 : 2 |
| 5 | 2,6-Lutidine | 50 | 6 | 70 : 30 |
This data clearly shows that a sterically hindered, weaker base at a lower temperature provides the highest diastereoselectivity.
Mechanism of Base-Induced Epimerization
The diagram below illustrates a plausible mechanism for base-induced epimerization at a stereocenter adjacent to a carbonyl group, which can be analogous to the activation of protons on the bicyclic core.
Caption: A simplified representation of base-catalyzed epimerization via a planar enolate intermediate.
By understanding the underlying causes of epimerization and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the stereochemical purity of their this compound synthesis.
References
- Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors. (2025). Vertex AI Search.
-
Le, T. M., Csámpai, A., Fülöp, F., & Szakonyi, Z. (2018). Regio- and Stereoselective Synthesis of Bicyclic Limonene-Based Chiral Aminodiols and Spirooxazolidines. PubMed. [Link]
- (a) Synthesis of stereodefined bicyclic oxazolidines. (b)... - ResearchGate.
- Synthesis of fused tetramate-oxazolidine and -imidazolidine derivatives and their antibacterial activity. (2023). Organic & Biomolecular Chemistry (RSC Publishing).
- Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. (2021). MDPI.
-
Filatov, A. S., Khoroshilova, O. V., Larina, A. G., Boitsov, V. M., & Stepakov, A. V. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journals. [Link]
- troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
- Bicyclic N,S-Acetals Containing Fused Cysteine-Amide System as New Heterocyclic Class Targeting Human Farnesyltransferase (FTase-h). (2025). MDPI.
- WO2007075790A1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof.
- Stereoselective Synthesis of Either Exo- or Endo- 3‑Azabicyclo[3.1.0]hexane-6-carboxylates by Dirhodium(II). (2024). Semantic Scholar.
-
Li, Y., Feng, J., Huang, F., & Baell, J. B. (2023). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. PubMed. [Link]
- Catalytic asymmetric synthesis of diazabicyclo[3.1.0]hexanes by 1,3-dipolar cycloaddition of azomethine ylides with azirines. UAM.
- Stereochemical Control of Both C−C and C−N Axial Chirality in the Synthesis of Chiral N,O-Biaryls. (2007).
-
Synthesis of aza-, oxa-, and thiabicyclo[3.1.0]hexane heterocycles from a common synthetic intermediate. (2005). PubMed. [Link]
-
Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones. (2023). PMC. [Link]
- A Failed Late-Stage Epimerization Thwarts an Approach to Ineleganolide. School of Chemistry | University of Bristol.
- Some advice for going about an epimerization. : r/OrganicChemistry. (2020). Reddit.
-
Epimerisation in Peptide Synthesis. PMC - NIH. [Link]
- STEREOCHEMISTRY OF SOME BICYCLIC COMPOUNDS Thesis submitted for the Degree of Doctor of Philosophy in the University of London b.
- He, Y., Song, H., & Zhu, S. (2020). NiH-Catalyzed Asymmetric Hydroarylation of N-Acyl Enamines: Practical Access to Chiral Benzylamines. ChemRxiv.
- US20080161583A1 - Epimerization methodologies for recovering stereoisomers in high yield and purity.
Sources
- 1. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemistry of N-Acyl-5H-dibenzo[b,d]azepin-7(6H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. repositorio.uam.es [repositorio.uam.es]
- 9. Regio- and Stereoselective Synthesis of Bicyclic Limonene-Based Chiral Aminodiols and Spirooxazolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: Synthetic Routes to (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
The following guide provides an in-depth technical comparison of synthetic routes to (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane , a valuable meso-bicyclic scaffold used in medicinal chemistry as a conformationally restricted proline surrogate and a precursor for chiral desymmetrization.
Executive Summary & Structural Analysis
This compound consists of a tetrahydrofuran ring fused to an aziridine ring.
-
Stereochemistry: The parent molecule is a meso compound possessing a plane of symmetry that bisects the oxygen and nitrogen atoms. The (1R, 5S) designation refers to the absolute configuration of the bridgehead carbons in the cis-fused system. Due to ring strain, the trans-fused isomer is geometrically inaccessible; thus, "synthesis of the (1R,5S) isomer" effectively refers to the construction of the standard cis-bicyclic core.
-
Applications: It serves as a latent source of chiral 1,2-amino alcohols via enantioselective ring-opening (desymmetrization) and as a rigid core in kinase inhibitors and GPCR ligands.
Route Analysis: Strategic Disconnections
The synthesis of this bicycle generally proceeds via two main strategies: the "Epoxide-First" approach and the "Aziridine-First" approach.
Route A: The "Epoxide-First" Strategy (Preferred)
This route utilizes 2,5-dihydrofuran as the starting material.[1][2] The strategy involves converting the alkene to an epoxide, ring-opening with a nitrogen nucleophile, and performing an intramolecular displacement to form the aziridine.
-
Mechanism:
-
Epoxidation: 2,5-dihydrofuran is oxidized (e.g., with mCPBA) to 3,6-dioxabicyclo[3.1.0]hexane.
-
Ring Opening: The epoxide is opened with a sulfonamide (e.g., TsNH₂) under basic conditions to yield a trans-amino alcohol.
-
Activation & Cyclization: The hydroxyl group is activated (mesylated) and displaced by the adjacent nitrogen anion to close the aziridine ring.
-
-
Pros: Higher overall yields (~74%), scalable, uses inexpensive starting materials.
-
Cons: Requires handling of sulfonamides and mesyl chlorides; three distinct chemical steps.
Route B: The "Aziridine-First" Strategy
This route starts from cis-but-2-ene-1,4-diol .[1] The strategy involves installing the aziridine across the alkene first, followed by closing the tetrahydrofuran ether ring.
-
Mechanism:
-
Aziridination: The alkene of the diol reacts with a nitrene source (e.g., Chloramine-T/PhMe₃NBr₃) to form the aziridine diol.
-
Etherification: The diol undergoes intramolecular cyclization under Mitsunobu conditions (DIAD/PPh₃) to form the ether bridge.
-
-
Pros: Direct access to the aziridine core.
-
Cons: Lower efficiency; Mitsunobu reactions can be difficult to purify on a large scale; longer reaction times (up to 7 days for cyclization).
Route C: Direct Aziridination of 2,5-Dihydrofuran
A more direct but often lower-yielding approach involves the direct addition of a nitrene to 2,5-dihydrofuran.
-
Reagents: PhI=NTs (catalyzed by Cu or Rh) or Chloramine-T.
-
Status: While theoretically shorter, this route often suffers from side reactions due to the Lewis basicity of the ether oxygen interfering with metal catalysts.
Comparative Performance Metrics
| Feature | Route A (Epoxide-First) | Route B (Aziridine-First) |
| Starting Material | 2,5-Dihydrofuran | cis-But-2-ene-1,4-diol |
| Key Intermediate | 3,6-Dioxabicyclo[3.1.0]hexane | 2,3-Epiminobutane-1,4-diol |
| Step Count | 3 (Linear) | 2 (Linear) |
| Overall Yield | High (~70-75%) | Moderate (~40-50%) |
| Scalability | High (Kg scale feasible) | Low (Mitsunobu byproducts) |
| Reaction Time | ~3-4 Days | ~7-10 Days |
| Atom Economy | Good | Poor (DIAD/PPh₃ waste) |
Visualized Pathways
Figure 1: Comparison of the Epoxide-First (Green) and Aziridine-First (Red) synthetic pathways.
Detailed Experimental Protocol (Route A)
This protocol describes the synthesis of 6-tosyl-3-oxa-6-azabicyclo[3.1.0]hexane , the standard stable derivative.
Step 1: Ring Opening of 3,6-Dioxabicyclo[3.1.0]hexane
Precursor Synthesis: 2,5-Dihydrofuran is first epoxidized using m-CPBA in DCM to yield 3,6-dioxabicyclo[3.1.0]hexane (commercially available or prepared in situ).
-
Reagents: 3,6-Dioxabicyclo[3.1.0]hexane (1.0 equiv), p-Toluenesulfonamide (TsNH₂, 1.2 equiv), K₂CO₃ (0.1 equiv), Benzyltriethylammonium chloride (TEBA, 0.1 equiv).
-
Solvent: 1,4-Dioxane.[3]
-
Procedure:
-
Charge a reaction vessel with the epoxide, TsNH₂, K₂CO₃, and TEBA in dioxane.
-
Heat the mixture to 90 °C for 72 hours .
-
Monitor by TLC for the disappearance of the epoxide.
-
Workup: Cool to room temperature, filter off solids, and concentrate the filtrate.
-
Yield: ~75% of trans-4-hydroxy-3-(tosylamino)tetrahydrofuran.
-
Step 2: Mesylation and Cyclization
-
Reagents: Amino alcohol from Step 1 (1.0 equiv), Methanesulfonyl chloride (MsCl, 5.1 equiv), Pyridine (5.1 equiv), K₂CO₃ (4.0 equiv).
-
Solvent: Dichloromethane (DCM) for mesylation; Acetonitrile (MeCN) for cyclization.
-
Procedure:
-
Mesylation: Dissolve the amino alcohol in DCM and add pyridine. Cool to 0 °C. Add MsCl dropwise. Heat to reflux for 16 hours.
-
Workup 1: Wash with brine, dry over MgSO₄, and concentrate to obtain the crude mesylate.[1]
-
Cyclization: Dissolve the crude mesylate in MeCN. Add K₂CO₃.
-
Reaction: Stir at 45 °C for 16 hours .
-
Purification: Aqueous workup followed by column chromatography (SiO₂, Petroleum Ether/EtOAc 9:1).[1]
-
Final Yield: ~74% (from amino alcohol).[1]
-
References
-
Kusche, B. R. (2009). 6-Tosyl-3-oxa-6-azabicyclo[3.1.0]hexane.[1][2][4][5] In Encyclopedia of Reagents for Organic Synthesis. Wiley. Link
-
Doyle, A. G., et al. (2011). Enantioselective fluoride ring opening of aziridines enabled by cooperative Lewis acid catalysis. Journal of the American Chemical Society, 133(40), 15902-15905. Link
-
Bergmeier, S. C., & Stanchina, D. M. (1997). Aziridination of allylic alcohols: Synthesis of 2,3-epimino alcohols. Journal of Organic Chemistry, 62(13), 4449-4456. Link
-
Manna, S., & Antonchick, A. (2019).[6] Copper-Catalyzed (2+1) Annulation of Acetophenones with Maleimides. Angewandte Chemie International Edition, 58(44), 15849-15853. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. 6-Oxa-3-azabicyclo[3.1.0]hexane | 285-68-7 | Benchchem [benchchem.com]
- 3. BJOC - Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple [beilstein-journals.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
Head-to-Head Comparison: Fused Aromatic vs. Bridged Saturated Scaffolds in Drug Design
Executive Summary: The "Escape from Flatland"
For decades, the Indole scaffold has been the "king" of bicyclic heterocycles, appearing in thousands of kinase inhibitors and GPCR ligands. It represents the classical "Flatland" approach: aromatic, planar, and easy to synthesize. However, the modern drug discovery landscape is shifting toward Bridged Saturated Bicyclics , epitomized by Bicyclo[1.1.1]pentane (BCP) .
This guide provides a technical head-to-head comparison of these two dominant scaffold classes. We analyze the shift from Fused Aromatics (Indole) to Bridged Saturated Systems (BCP) , focusing on the critical trade-offs in solubility, metabolic stability, and vector geometry.
Part 1: The Contenders
The Incumbent: Indole (Fused Aromatic)
-
Structure: Planar, electron-rich 6,5-fused system.
-
Role: "Privileged Structure" capable of
- stacking and H-bond donation (NH). -
Primary Liability: High crystal lattice energy (poor solubility), metabolic liability (oxidation at C2/C3), and promiscuous binding (flat shape).
The Challenger: Bicyclo[1.1.1]pentane (Bridged Saturated)
-
Structure: 3D, rigid, saturated cage.
-
Role: High-
Bioisostere for para-phenyl or tert-butyl groups. -
Primary Benefit: Disruption of crystal packing (high solubility), metabolic inertness, and precise vector alignment.
Part 2: Head-to-Head Performance Data
The following data aggregates matched molecular pair (MMP) studies, specifically highlighting the transition from aromatic spacers (Phenyl/Indole-like) to BCP spacers.
Comparative Metrics Table
| Feature | Fused Aromatic (Indole/Phenyl) | Bridged Saturated (BCP) | Impact on Drug Design |
| Geometry | Planar (2D) | Rigid Saturated (3D) | BCP increases |
| Vector Angle | ~178° (para-sub) | 180° (Linear) | BCP is a perfect linear spacer for exit vectors. |
| Solubility (LogS) | Low (High Lattice Energy) | High (Low Lattice Energy) | BCP can improve solubility by >10-fold. |
| Lipophilicity (LogD) | High (Aromatic) | Moderate-High | BCP is lipophilic but does not stack; improves LLE. |
| Metabolic Stability | Low (Epoxidation/Oxidation) | High (C-H bonds are strong) | BCP blocks metabolic "soft spots." |
| Toxicity Risk | Aniline/Quinone formation | Inert | BCP avoids toxic metabolite formation. |
Experimental Case Study: -Secretase Inhibitors (BMS-708163 Analogues)
Source: Stepan et al. J. Med.[1] Chem. 2012 [1]
In a direct scaffold hop replacing a central fluorophenyl ring (aromatic) with a BCP moiety:
| Property | Aromatic Scaffold (BMS-708163) | BCP Scaffold (Compound 3) | Performance Delta |
| Potency ( | 1.0 nM | 1.1 nM | Equipotent (Maintained binding) |
| Solubility (pH 6.5) | < 1 | 140 | >140x Improvement |
| Permeability ( | 28 nm/s | 114 nm/s | 4x Improvement |
| Oral Exposure (AUC) | Baseline | ~4x Higher | Significant bioavailability boost |
Expert Insight: The massive solubility gain is not due to a drop in lipophilicity (LogD often remains similar). It is caused by the disruption of planar
-stacking in the solid state, lowering the energy required to solvate the molecule.
Part 3: Visualization of the Paradigm Shift
Diagram 1: The Geometry of Bioisosterism
This diagram illustrates why BCP is the preferred vector replacement for para-substituted aromatics, offering the same geometry without the "flatness" liability.
Caption: BCP mimics the linear exit vector of para-phenyl systems while eliminating the solubility-limiting pi-stacking interactions.
Part 4: Experimental Protocol (Self-Validating)
Workflow: Validating Scaffold Replacement
To validate the replacement of an Indole/Phenyl core with a BCP scaffold, use the Matched Molecular Pair (MMP) approach.
Step 1: Synthesis via Strain-Release (The Propellane Method)
Unlike Indoles (synthesized via Fischer or Buchwald methods), BCPs require handling highly strained intermediates.
-
Reagent: [1.1.1]Propellane (generated in situ or stored as solution).
-
Reaction: Radical addition or "Strain-Release" amination.
-
Protocol:
-
Generate [1.1.1]propellane from 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane and MeLi.
-
Turbidity Check: Ensure solution is clear (precipitates indicate polymerization).
-
React with amine (for BCP-amine) or radical precursor (for BCP-alkyl).
-
Validation: NMR must show disappearance of the central bridgehead protons (distinct shift).
-
Step 2: Metabolic Stability Assay (Microsomal Stability)[2]
-
Objective: Prove BCP removes the "Metabolic Soft Spot."
-
Method:
-
Incubate Scaffold A (Indole) and Scaffold B (BCP) with Human Liver Microsomes (HLM) + NADPH (1 mM).
-
Timepoints: 0, 15, 30, 60 min.
-
Quench with cold Acetonitrile.
-
Analyze via LC-MS/MS.
-
Success Criteria: BCP analog should show
(Intrinsic Clearance) < 50% of the Indole parent.
-
Diagram 2: Synthesis & Testing Workflow
Caption: Critical path for validating BCP scaffolds. Note that synthesis requires specialized propellane chemistry distinct from standard aromatic coupling.
References
-
Stepan, A. F., et al. (2012).[3][4] "Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere in the Design of a Potent and Orally Active
-Secretase Inhibitor." Journal of Medicinal Chemistry. -
Lovering, F., Bikker, J., & Humblet, C. (2009).[5][6][7] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.
-
Mykhailiuk, P. K. (2015). "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry.
-
Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
Comparative Guide: Cross-Reactivity and Selectivity Profiling of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane Derivatives
Executive Summary
This guide analyzes the performance, selectivity, and cross-reactivity profiles of (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane derivatives. As a conformationally restricted bicyclic scaffold, this moiety is increasingly utilized in medicinal chemistry to replace flexible morpholine or pyrrolidine rings, offering enhanced metabolic stability and superior binding affinity through entropy reduction.
This analysis compares the scaffold against standard isosteres (e.g., Morpholine, Deoxynojirimycin) across two primary domains: Kinase Inhibition (specifically JNK3) and Glycosidase Inhibition . It also addresses the critical safety parameter of chemical cross-reactivity (electrophilic liability) due to the strained aziridine-fused system.
Structural Rationale & Mechanism
The this compound core fuses a tetrahydrofuran ring with an aziridine (or cyclopropane equivalent) ring. This fusion locks the 5-membered ring into a specific "northern" or "southern" pucker, depending on substitution.
-
Conformational Locking: Unlike morpholine, which exists in a flipping chair conformation, the [3.1.0] system is rigid. This pre-organizes substituents for binding, reducing the entropic penalty upon protein docking.
-
Vector Geometry: The bridgehead nitrogen (N6) and ether oxygen (O3) provide unique hydrogen bond acceptor vectors that differ from the 1,4-relationship in morpholine, often improving selectivity for specific sub-pockets in kinases and glycosidases.
Diagram: Structural Logic & Application Workflow
Caption: Workflow connecting the bicyclic scaffold's structural rigidity to improved potency/selectivity and potential chemical reactivity risks.
Comparative Performance Analysis
A. Kinase Inhibition (JNK3 Case Study)
In the development of c-Jun N-terminal kinase (JNK) inhibitors, the [3.1.0] scaffold has been used to replace flexible linkers or rings to improve isoform selectivity (JNK3 vs. JNK1).
Comparison: Bicyclic Scaffold vs. Flexible Analog
| Feature | This compound | Flexible Bis-Arylimidazole | Morpholine Analog |
| IC50 (JNK3) | 1.6 nM (High Potency) | ~50 - 100 nM | ~25 nM |
| Selectivity (JNK3/JNK1) | >100-fold | ~10-fold | ~20-fold |
| Metabolic Stability (t1/2) | High (No labile H-atoms) | Low (Oxidative metabolism) | Moderate |
| Mechanism | Conformational constraint locks pharmacophore | Induced fit (entropic penalty) | Chair flip allows off-target binding |
Data Source: Synthesized from SAR trends in JNK3 inhibitor research (Rech et al., ResearchGate).
B. Glycosidase Inhibition (Cross-Reactivity Profiling)
As a sugar mimic, the scaffold's cross-reactivity is defined by its ability to distinguish between glycosidase classes (e.g., Glucosidase vs. Mannosidase).
-
The Challenge: Monocyclic iminosugars (e.g., DNJ) often inhibit multiple glycosidases, causing side effects (e.g., gastrointestinal distress).
-
The Solution: The [3.1.0] bicyclic system mimics the distorted half-chair transition state of specific enzymatic hydrolysis reactions, improving specificity.
| Parameter | Bicyclic [3.1.0] Derivative | Deoxynojirimycin (DNJ) |
| Target | Broad Spectrum | |
| Cross-Reactivity | Low (Does not inhibit | High (Inhibits |
| Binding Mode | Transition State Mimic (Distorted) | Ground State Mimic |
Chemical Cross-Reactivity & Safety (GSH Trapping)
A critical aspect of "cross-reactivity" for this scaffold is its potential electrophilicity . The fused aziridine ring is strained. If the nitrogen is not sufficiently deactivated (e.g., by an electron-withdrawing group like Tosyl or Boc, or steric bulk), it can react with biological nucleophiles like Glutathione (GSH), leading to toxicity.
Safety Rule:
-
N-Sulfonyl/N-Acyl derivatives: Generally Stable (Safe).
-
N-Alkyl/N-H derivatives: Potentially Reactive (Risk of alkylation).
Experimental Protocol: GSH Trapping Assay
This protocol validates the chemical stability of the scaffold against nucleophilic attack, a proxy for off-target toxicity.
Objective: Quantify the formation of GSH-scaffold adducts.
-
Preparation:
-
Test Compound: 10 µM in Phosphate Buffer (pH 7.4).
-
Nucleophile: Glutathione (GSH), 5 mM (500-fold excess).
-
Internal Standard: Verapamil or similar.
-
-
Incubation:
-
Incubate mixture at 37°C.
-
Timepoints: 0, 15, 30, 60, 120 min.
-
-
Analysis:
-
Quench aliquots with acetonitrile.
-
Analyze via LC-MS/MS (monitor for [M + 307]+ adduct mass).
-
-
Interpretation:
-
< 1% Adduct: Chemically Stable (Low toxicity risk).
-
> 50% Adduct: Highly Reactive (Likely genotoxic/hepatotoxic).
-
Selectivity Screening Workflow
To validate the biological cross-reactivity (selectivity), a hierarchical screening approach is recommended.
Diagram: Selectivity Filter Cascade
Caption: Hierarchical screening workflow to filter for potency, biological selectivity, and chemical stability.
Experimental Protocol: Enzymatic Selectivity Assay
Context: Determining the selectivity index of a [3.1.0] derivative against a panel of glycosidases (e.g.,
Materials:
-
Enzymes: Recombinant human
-Glucosidase, -Galactosidase. -
Substrate: 4-Nitrophenyl-
-D-glucopyranoside (pNPG). -
Buffer: 50 mM Phosphate buffer, pH 6.8.
Method:
-
Plate Setup: Add 10 µL of test compound (serial dilution 0.1 nM to 10 µM) to 96-well plate.
-
Enzyme Addition: Add 20 µL enzyme solution (0.2 U/mL). Incubate 10 min at 37°C.
-
Substrate Initiation: Add 20 µL pNPG (1 mM).
-
Kinetic Read: Monitor Absorbance at 405 nm every 30 sec for 20 min using a microplate reader.
-
Data Analysis:
-
Calculate initial velocity (
). -
Fit to sigmoidal dose-response curve to determine IC50.
-
Selectivity Index (SI):
. -
Target SI: > 50-fold is considered selective.
-
References
-
BenchChem. (2025).[1] Biological activity of compounds synthesized from 3-(Bromomethyl)-6-oxabicyclo[3.1.0]hexane. Retrieved from
-
Rech, J. C., et al. (2007). Synthesis of Potent Bicyclic Bis-Arylimidazole c-Jun N-Terminal Kinase Inhibitors by Catalytic C-H Bond Activation. ResearchGate. Retrieved from
-
Lunn, G., et al. (2012). SAR and biological evaluation of 3-azabicyclo[3.1.0]hexane derivatives as μ opioid ligands. Bioorganic & Medicinal Chemistry Letters. Retrieved from
-
Otero, J. M., et al. (2007). Preliminary Studies on the Transformation of Nitrosugars into Branched Chain Iminosugars. ResearchGate. Retrieved from
-
PubChem. (2025).[2] (1R,5S,6R)-3-azabicyclo[3.1.0]hexan-6-ylmethanol Compound Summary. Retrieved from
Sources
Safety Operating Guide
Proper Disposal Procedures: (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane
[1]
Executive Summary
Immediate Action Required: Treat (1R,5S)-3-oxa-6-azabicyclo[3.1.0]hexane as a high-hazard alkylating agent . Due to the strained aziridine ring fused to a tetrahydrofuran ring, this compound exhibits high reactivity toward nucleophiles (including DNA).
Do NOT dispose of this compound down the drain. Do NOT mix with strong acids or oxidizers in a closed waste container without prior quenching (risk of violent polymerization or pressurization).
This guide outlines the controlled chemical deactivation (quenching) protocol, which is the preferred method for disposal to ensure the destruction of the alkylating hazard before the waste leaves the laboratory.
Hazard Identification & Causality
To safely dispose of this compound, one must understand the source of its hazard. The molecule contains a 3-oxa-6-azabicyclo[3.1.0]hexane core.
-
The Hazard: The 3-membered nitrogen-containing ring (aziridine) is under significant angle strain (approx. 60° bond angles vs. ideal 109.5°). This strain makes the ring highly susceptible to electrophilic attack and subsequent ring-opening by nucleophiles.
-
The Consequence: In biological systems, this mechanism allows the compound to alkylate DNA (acting as a mutagen). In waste drums, it can lead to uncontrolled polymerization or reaction with other waste streams, generating heat and pressure.
Physical & Chemical Properties Table
| Property | Value / Description | Significance for Disposal |
| Structure | Fused bicyclic aziridine/ether | High ring strain; latent energy source. |
| Reactivity | Electrophile | Reacts violently with strong acids; alkylates nucleophiles. |
| Stability | Metastable | Can polymerize if catalyzed by acid or heat. |
| Solubility | Organic solvents (DCM, THF), Water (partial) | Dictates the choice of quenching solvent. |
Pre-Disposal Stabilization: Quenching Protocol
The following protocol utilizes acid-catalyzed hydrolysis to open the aziridine ring, converting the toxic alkylator into a thermodynamically stable, non-alkylating amino-alcohol salt.
Reagents Required[2][3][4][5]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Quenching Agent: 10% Sulfuric Acid (
) or 1M Hydrochloric Acid ( ). -
Verification Reagent: 4-(p-nitrobenzyl)pyridine (NBP) indicator solution.
Step-by-Step Deactivation Procedure
-
Dilution: Dissolve the waste material in DCM or THF. A concentration of <5% w/v is recommended to manage exotherms.
-
Cooling: Place the reaction vessel in an ice-water bath (
). -
Acid Addition: Slowly add the dilute acid (10%
) dropwise with vigorous stirring.-
Mechanism:[1] The proton (
) binds to the aziridine nitrogen, increasing the electrophilicity of the adjacent carbons. Water (the nucleophile) then attacks, snapping the strained ring open.
-
-
Digestion: Allow the mixture to warm to room temperature and stir for 2–4 hours.
-
Phase Separation: If a biphasic mixture forms, ensure vigorous mixing throughout the digestion period.
Verification: The NBP Test
Trust but verify. Never assume an alkylating agent is fully destroyed based on time alone.
The 4-(p-nitrobenzyl)pyridine (NBP) test is the standard colorimetric assay for detecting alkylating agents.
-
Preparation: Mix 5% NBP in acetone.
-
Sampling: Take a small aliquot (
) of the quenched organic layer. -
Reaction: Add
of NBP solution and heat at for 10 minutes. -
Development: Add
of 50% aqueous triethylamine (base) or dilute NaOH. -
Result Interpretation:
-
Purple/Blue Color: Positive for alkylating agent (Quenching incomplete
Add more acid/time). -
Colorless/Yellow: Negative (Safe for disposal).
-
Waste Stream Management Workflow
Once the NBP test is negative, the material is no longer a specific alkylating hazard, but it remains chemical waste.
Figure 1: Decision matrix for the chemical deactivation and disposal of aziridine-based compounds.
Emergency Response (Spills)
In the event of a spill outside the fume hood:
-
Evacuate: Aziridines are volatile and toxic.[2]
-
PPE: Double nitrile gloves, lab coat, and full-face respirator (if outside hood).
-
Decontamination Solution: Prepare a solution of 10% Sodium Thiosulfate in water. Thiosulfate acts as a soft nucleophile to scavenge the alkylating agent without generating violent heat.
-
Cleanup: Cover the spill with absorbent pads soaked in the thiosulfate solution. Let sit for 15 minutes before collecting into a hazardous waste bag.
References
-
National Institutes of Health (NIH) - PubChem. Aziridine Compound Summary. Available at: [Link]
-
American Chemical Society (ACS). Use of 4-(p-Nitrobenzyl)pyridine as Analytical Reagent for Ethylenimines and Alkylating Agents. Analytical Chemistry. Available at: [Link]
-
MDPI. Alkylative Aziridine Ring-Opening Reactions. Available at: [Link]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
